molecular formula C18H22ClN B8678176 4-(Diphenylmethyl)piperidine hydrochloride

4-(Diphenylmethyl)piperidine hydrochloride

Cat. No.: B8678176
M. Wt: 287.8 g/mol
InChI Key: FBFJHRCUWSESSI-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C18H22ClN and its molecular weight is 287.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

4-benzhydrylpiperidine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17;/h1-10,17-19H,11-14H2;1H

InChI Key

FBFJHRCUWSESSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 62.69 g (0.256 mole) of diphenyl-4-pyridylmethane and 6.4 g of 10% palladium on carbon (0.0060 mole) in 300 ml of glacial acetic acid and under an atmosphere of hydrogen (44 psi) was shaken on a Parr apparatus at 85° for 4 days. The reaction mixture was filtered, and the solvent was removed in vacuo from the filtrate. The residue was partitioned between methylene chloride and dilute sodium hydroxide. The methylene chloride solution was dried over magnesium sulfate, and the solvent was removed in vacuo to give a solid. This was dissolved in a mixture of methanolacetronitrile, and excess ethereal hydrogen chloride was added. A precipitated was collected to give 59.13 g (80.3%) of slightly impure title compound as a white crystalline solid, m.p. 273°-274° C. Part of this was recrystallized from methanol-ether to give an analytically pure sample, m.p. 275.5°-277° C.
Quantity
62.69 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

4-diphenylmethylenepiperidine hydrochloride (6.21 g) was added to methanol (30 ml) and the atmosphere was replaced with argon. To the mixture, 10% palladium-carbon (1.54 g) and a small amount,of concentrated hydrochloric acid were added and the atmosphere was replaced with hydrogen, followed by allowing the mixture to react at 3.5 atm at room temperature for 10.5 hours. Then 10% palladium-carbon was removed through Celite and the filtrate was concentrated. The residue was again dissolved in methanol (30 ml) and 10% palladium-carbon (10 g) and a small amount of hydrochloric acid were added. The atmosphere was replaced with hydrogen, and the mixture was allowed to react at 3.5 atm at room temperature for 21 hours. The reaction mixture was filtered through Celite and the filtrate was concentrated, followed by recrystallizing the residue from methanol/ether to obtain 2.38g of 4-diphenylmethylpiperidine hydrochloride. Yield: 38%.
Name
4-diphenylmethylenepiperidine hydrochloride
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
1.54 g
Type
catalyst
Reaction Step Three

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